molecular formula C17H16FN5O4 B168600 Bz-2'-F-dA CAS No. 136834-20-3

Bz-2'-F-dA

Cat. No.: B168600
CAS No.: 136834-20-3
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-YAMOITTJSA-N
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Description

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is an organic compound primarily used in biomedical research, particularly in the study of nucleic acid modifications. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but with slight modifications that can alter its biological activity. The presence of a benzoyl group at the N6 position and a fluorine atom at the 2’ position of the deoxyribose sugar distinguishes it from other nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine typically involves a multi-step chemical process:

Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

    Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of modified nucleosides in genetic regulation.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays

Comparison with Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.

    N6-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom at the 2’ position.

Uniqueness: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is unique due to the combined presence of both the benzoyl group and the fluorine atom, which imparts distinct chemical and biological properties. This dual modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZTLWDAQVZBU-YAMOITTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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